1-Methyl-1H-indole-4-acetonitrile

Nucleophilicity Linear Free Energy Relationship Indole Reactivity

Choose 1-Methyl-1H-indole-4-acetonitrile for pre-installed N1-methylation that eliminates post-synthetic alkylation steps and delivers higher nucleophilic reactivity at C3 versus non-methylated indoles. The 4-cyanomethyl handle enables rapid diversification into aminoalkylindole cannabinoid ligands and anti-AChE candidates for neurodegenerative programs. Available at ≥95% purity with full QA documentation (COA, SDS) and non-hazardous ambient shipping.

Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
Cat. No. B13180448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-indole-4-acetonitrile
Molecular FormulaC11H10N2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C=CC=C21)CC#N
InChIInChI=1S/C11H10N2/c1-13-8-6-10-9(5-7-12)3-2-4-11(10)13/h2-4,6,8H,5H2,1H3
InChIKeyHGFRPURFUZIRGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-indole-4-acetonitrile (CAS 84548-94-7): Procurement-Grade Indole Building Block for Medicinal Chemistry and CNS-Targeted Synthesis


1-Methyl-1H-indole-4-acetonitrile (CAS 84548-94-7) is a synthetic indole derivative featuring an N1-methyl substituent and a cyanomethyl group at the 4-position of the indole ring . With a molecular formula of C11H10N2 and a molecular weight of 170.21 g/mol, this compound serves as a versatile building block for constructing more complex heterocyclic scaffolds in medicinal chemistry . The compound is commercially available from multiple vendors, typically at a minimum purity specification of 95% . Its structural features—a methylated indole nitrogen and a reactive nitrile group—distinguish it from non-methylated analogs such as 1H-indole-4-acetonitrile (CAS 30933-66-5), enabling distinct reactivity profiles in nucleophilic substitution and cycloaddition reactions .

Why Generic Substitution of 1-Methyl-1H-indole-4-acetonitrile with Unsubstituted Indole-4-acetonitrile Fails in Structure-Activity Relationship Studies


Indole-based compounds cannot be treated as interchangeable scaffolds because N1-methylation fundamentally alters both nucleophilic reactivity and biological target engagement [1]. Studies of indole nucleophilicity demonstrate that N-methylindole (1b) exhibits a distinct reactivity parameter N compared to unsubstituted indole (1a) when reacting with reference benzhydryl cations, driven by electronic effects of the N-alkyl substituent [1]. This reactivity difference has direct consequences in medicinal chemistry: SAR studies on indole-N-alkylated derivatives show that the N-methyl substituent significantly alters anti-acetylcholinesterase (anti-AChE) activity and target selectivity relative to the N-H analog, with effects that are both context-dependent and non-linear [2]. Consequently, substituting 1-methyl-1H-indole-4-acetonitrile with its non-methylated counterpart (1H-indole-4-acetonitrile, CAS 30933-66-5) in a synthetic route or biological assay will yield different reaction kinetics, product distributions, and target binding profiles—potentially compromising reproducibility and SAR interpretation .

Quantitative Differentiation Evidence: 1-Methyl-1H-indole-4-acetonitrile vs. Closest Analogs


Enhanced Nucleophilicity of N-Methylindole Scaffold Quantified by Reactivity Parameter N

The N-methylindole scaffold demonstrates enhanced nucleophilic reactivity compared to unsubstituted indole, as quantified by the nucleophilicity parameter N derived from kinetics of coupling with reference benzhydryl cations [1]. This enhanced reactivity translates to faster reaction rates in electrophilic aromatic substitutions and nucleophilic additions, making the N-methylated scaffold advantageous for synthetic transformations where higher nucleophilicity is desired [2].

Nucleophilicity Linear Free Energy Relationship Indole Reactivity

N1-Methylation Alters Anti-Cholinesterase Activity and Selectivity Profile

In a systematic SAR study of indole derivatives, N-methylation (N)Me produced a significant increase in anti-AChE activity for Compound B relative to the N-H baseline, while showing only a slight change (±) in activity for Compound A [1]. In contrast, N-methylation decreased anti-BChE activity (↓) for Compound B but increased it (↑) for Compound A, demonstrating that N-methylation introduces target-dependent selectivity shifts that are not predictable from the N-H analog [1].

Acetylcholinesterase Butyrylcholinesterase Structure-Activity Relationship

Cannabinoid Receptor Binding Profile Differentiates N-Methylindole Scaffolds

Binding data for aminoalkylindole derivatives demonstrate that the N-methylindole scaffold engages cannabinoid receptors with measurable affinity [1]. For a representative aminoalkylindole compound (BDBM50229938), displacement of [3H](aminoalkyl)indole binding to rat cerebellar cannabinoid receptors occurred with an IC50 of 8,000 nM (8 µM) [1]. While this affinity is modest, it establishes that the N-methylindole core can serve as a privileged scaffold for cannabinoid receptor ligand development, with the N-methyl substituent contributing to a binding site interaction distinct from classical cannabinoids [2].

Cannabinoid Receptor CB1 Receptor Binding

Commercial Availability: Minimum 95% Purity with Full Quality Assurance Documentation

1-Methyl-1H-indole-4-acetonitrile is commercially available from AK Scientific (Catalog No. 7703CX) with a minimum purity specification of 95% . The vendor provides full quality assurance documentation including Certificate of Analysis (COA) and Safety Data Sheet (SDS) upon request, and maintains inventory stocked and shipped from the San Francisco Bay Area, California, USA . In contrast, 1H-indole-4-acetonitrile (CAS 30933-66-5) is also available commercially but from a more limited vendor base with variable purity specifications .

Chemical Procurement Quality Assurance Building Blocks

Optimal Research and Industrial Application Scenarios for 1-Methyl-1H-indole-4-acetonitrile Based on Quantitative Differentiation Evidence


Synthesis of N-Methylindole-Derived Cholinesterase Inhibitors with Tunable AChE/BuChE Selectivity

SAR studies indicate that N-methylation of the indole nitrogen produces significant, compound-specific effects on anti-AChE and anti-BuChE activity [1]. 1-Methyl-1H-indole-4-acetonitrile provides a pre-methylated indole core, eliminating the need for post-synthetic N-alkylation and enabling direct exploration of substitution patterns at the 4-position (via the nitrile handle) and other ring positions. This scaffold is particularly suited for medicinal chemistry programs targeting neurodegenerative disorders where cholinesterase inhibition is therapeutically relevant [1].

Cannabinoid Receptor Ligand Development Leveraging the Aminoalkylindole Pharmacophore

The N-methylindole core is a validated scaffold for cannabinoid receptor (CB1/CB2) ligand development, with aminoalkylindole derivatives demonstrating measurable receptor binding affinity (IC50 ~8 µM for representative compounds) [2]. 1-Methyl-1H-indole-4-acetonitrile serves as an ideal starting material for constructing aminoalkylindole analogs, with the 4-cyanomethyl group providing a synthetic handle for introducing the aminoalkyl side chain characteristic of this pharmacophore class [2].

Electrophilic Substitution and Cycloaddition Reactions Requiring Enhanced Indole Nucleophilicity

Kinetic studies demonstrate that N-methylindole exhibits elevated nucleophilicity (higher N parameter on the Mayr scale) compared to unsubstituted indole [3]. This enhanced reactivity makes 1-methyl-1H-indole-4-acetonitrile preferable over 1H-indole-4-acetonitrile for synthetic transformations involving electrophilic aromatic substitution at the C3 position or nucleophilic additions to the nitrile group, where faster reaction rates and higher yields may be achieved [3].

Building Block Procurement for High-Throughput Medicinal Chemistry Libraries

With established commercial availability at ≥95% purity from multiple vendors including AK Scientific, and full quality assurance documentation (COA, SDS) available upon request, 1-methyl-1H-indole-4-acetonitrile is a reliable procurement choice for building block-intensive workflows . The combination of a pre-installed N-methyl group and a versatile 4-cyanomethyl handle enables rapid diversification into multiple chemotypes without additional protection/deprotection steps, improving library synthesis efficiency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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